molecular formula C15H16F5NO4 B13384249 Boc-pentafluoro-D-beta-homophenylalanine

Boc-pentafluoro-D-beta-homophenylalanine

Cat. No.: B13384249
M. Wt: 369.28 g/mol
InChI Key: BXJBNSOJUYXDRT-UHFFFAOYSA-N
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Description

Boc-pentafluoro-D-beta-homophenylalanine is a fluorinated amino acid derivative used primarily in proteomics research. It is characterized by the presence of a pentafluorophenyl group and a Boc (tert-butoxycarbonyl) protecting group. The molecular formula of this compound is C15H16F5NO4, and its molecular weight is 369.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-pentafluoro-D-beta-homophenylalanine typically involves the protection of the amino group with a Boc group, followed by the introduction of the pentafluorophenyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Boc-pentafluoro-D-beta-homophenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Boc-pentafluoro-D-beta-homophenylalanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Boc-pentafluoro-D-beta-homophenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The pentafluorophenyl group can interact with other molecular entities through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. These interactions can affect the overall stability and activity of the proteins and peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-pentafluoro-D-beta-homophenylalanine is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the pentafluorophenyl group. These features make it particularly useful in proteomics research and the study of protein-ligand interactions .

Biological Activity

Boc-pentafluoro-D-beta-homophenylalanine is a fluorinated derivative of the amino acid homophenylalanine, notable for its five fluorine atoms attached to the aromatic ring. This unique structure enhances its lipophilicity and alters interactions with biological targets, making it a significant compound in drug design and proteomics. The chemical formula for this compound is C15H16F5NO4, with a molecular weight of 369.28 g/mol.

The introduction of fluorine atoms into amino acids can significantly modify their physicochemical properties, impacting their biological activity. This compound is synthesized through various methods that allow for the incorporation of fluorinated groups into peptide sequences .

Synthesis Methods:

  • Fluorination Techniques: Several synthetic pathways have been developed to create fluorinated β-amino acids, including Boc protection followed by fluorination reactions.
  • Solid Phase Peptide Synthesis (SPPS): This method can be employed to incorporate this compound into peptide chains, allowing for the exploration of its biological activities in various contexts .

Biological Activity

The biological activity of this compound has been primarily investigated in the context of:

  • Peptide Synthesis: It serves as a valuable building block for synthesizing peptides with enhanced stability and binding affinity due to its fluorinated nature.
  • Drug Development: The compound's unique properties make it a candidate for developing inhibitors or modulators of protein function, potentially improving therapeutic efficacy .

Research indicates that the presence of fluorinated groups can significantly enhance hydrophobic interactions, leading to stronger binding affinities with proteins compared to their non-fluorinated counterparts. This property is crucial in understanding how modifications affect peptide behavior in biological systems.

Comparative Analysis

To better understand the unique features of this compound, a comparative analysis with other related compounds is presented:

Compound NameStructure CharacteristicsUnique Features
Boc-D-beta-homophenylalanineNon-fluorinated versionLacks fluorine; more hydrophilic
Boc-pentafluoro-L-phenylalanineFluorinated L-isomerDifferent stereochemistry affecting binding
Boc-fluorophenylalanineSingle fluorine substitutionLess lipophilic than pentafluorinated variant
Boc-3,5-difluorophenylalanineTwo fluorines on phenyl ringIntermediate properties between non-fluorinated and pentafluorinated

Case Studies and Research Findings

Recent studies have explored the applications of this compound in various fields:

  • Peptide Therapeutics:
    • A study demonstrated that peptides containing this compound exhibited improved stability and bioactivity, leading to enhanced therapeutic outcomes in disease models .
  • Fluorinated Drug Development:
    • Research indicated that incorporating this compound into drug candidates improved their pharmacokinetic profiles, making them more effective against target diseases .
  • Bioconjugation:
    • The compound has been utilized in bioconjugation processes, allowing for the attachment of biomolecules to drugs or imaging agents, which is crucial in targeted therapies .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F5NO4/c1-15(2,3)25-14(24)21-6(5-8(22)23)4-7-9(16)11(18)13(20)12(19)10(7)17/h6H,4-5H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJBNSOJUYXDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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